Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate
Description
Properties
Molecular Formula |
C16H12INO3 |
|---|---|
Molecular Weight |
393.17 g/mol |
IUPAC Name |
ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
InChI Key |
LZRIYASPSXMMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodoaniline with ethyl 2-bromo-5-formylbenzoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing benzo[d]oxazole ring activates the 3-iodophenyl group for nucleophilic substitution. The iodine atom serves as an excellent leaving group, enabling reactions with nucleophiles under mild conditions.
Key Reaction Parameters
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states.
-
Temperature: Reactions typically proceed at 60–100°C.
-
Catalysts: CuI or Pd catalysts may accelerate cross-coupling variants .
Example Reaction:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Sodium azide | 3-Azido derivative | 85 | DMF, 80°C, 12h | |
| Potassium cyanide | 3-Cyano derivative | 72 | DMSO, 100°C, 8h |
Transition Metal-Catalyzed Cross-Coupling
The iodine atom participates in Pd- or Cu-catalyzed couplings, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids to form biaryl structures:
| Boronic Acid | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Phenylboronic acid | 3-Phenyl derivative | 89 | Pd(PPh), KCO, DMF | |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) derivative | 78 | Pd(OAc), SPhos, dioxane |
Ullmann Coupling
Forms C–N bonds with amines:
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:
Acidic Hydrolysis:
\text{Ester} \xrightarrow{\text{HCl, H}_2\text{O/EtOH}} \text{Carboxylic Acid} \quad (\text{Yield: 92%})[4]
Basic Hydrolysis:
\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Carboxylate Salt} \quad (\text{Yield: 88%})[4]
Cyclocondensation Reactions
The oxazole ring and ester group facilitate heterocycle formation.
Hydrazide Formation:
Reacts with hydrazine to form hydrazide intermediates, precursors to triazoles or oxadiazoles:
\text{Ester} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}} \text{Hydrazide} \quad (\text{Yield: 81%})[3]
Schiff Base Synthesis:
Condenses with primary amines under catalyst-free conditions in water/CHCl :
\text{Aldehyde (in situ)} + \text{Amine} \xrightarrow{\text{H}_2\text{O/CH}_2\text{Cl}_2} \text{Schiff Base} \quad (\text{Yield: 95%})
Biological Activity and Reactivity
The iodine atom enhances interactions with biological targets:
-
Antimicrobial Activity: Disrupts bacterial cell membranes via halogen bonding.
-
Enzyme Inhibition: Binds to ATP-binding pockets in kinases through π-π stacking and halogen interactions.
Stability and Reactivity Trends
| Factor | Impact on Reactivity | Evidence Source |
|---|---|---|
| Solvent polarity | Higher polarity accelerates SNAr | |
| Electron-withdrawing groups | Enhance iodine substitution | |
| Temperature | >80°C required for coupling reactions |
Scientific Research Applications
Anticancer Properties
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has been investigated for its anticancer potential. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been linked to the inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest . The incorporation of iodine in the structure may enhance the compound's biological activity by improving its interaction with cellular targets.
Mechanism of Action
Research indicates that benzoxazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as tubulin polymerization and various kinases. These interactions disrupt cellular processes critical for cancer cell survival and proliferation . The presence of the carboxylate group in this compound may further enhance its solubility and bioavailability, making it a promising candidate for drug development.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: Utilizing benzoxazole derivatives with carboxylic acids or their esters to form the desired compound through esterification.
- Halogenation: The introduction of iodine can be achieved through electrophilic aromatic substitution or direct halogenation methods, which are essential for enhancing the biological activity of the final product .
Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as column chromatography and recrystallization are often employed to isolate the target compound effectively.
Therapeutic Applications
Potential Drug Development
Given its structural characteristics, this compound shows promise as a lead compound in drug discovery. Its ability to modulate biological pathways involved in cancer makes it a candidate for further development into an anticancer agent. Moreover, its pharmacokinetic properties could be enhanced through structural modifications to improve efficacy and reduce toxicity .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For example, analogs exhibiting similar functional groups have demonstrated potent activity against prostate cancer cell lines, suggesting that this compound may have comparable effects .
Material Science Applications
Fluorescent Properties
Beyond biological applications, compounds like this compound are being explored for their fluorescent properties. Such characteristics make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of heteroatoms like iodine can enhance luminescent efficiency, making these compounds valuable in material science .
Mechanism of Action
The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Physicochemical Properties
- Spectroscopic Data :
- Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (): Characterized by $ ^1H $ NMR (δ 4.23 ppm for ethyl group) and $ ^{19}F $ NMR (δ -61.41 ppm). The trifluoromethyl group’s strong electron-withdrawing effect contrasts with iodine’s polarizability, which may influence solubility and stability .
- Ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate (): Melting point = 132°C; HRMS confirms molecular ion [M+H]$^+$ at m/z 351.1007. Such data provide benchmarks for comparing the target compound’s physical properties .
Commercial and Industrial Relevance
- Supplier Availability :
- Ethyl 2-(chloromethyl)oxazole-5-carboxylate (): Marketed by suppliers like Biopharmacule Speciality Chemicals, indicating industrial interest in oxazole derivatives for drug discovery .
- Methyl 2-(chloromethyl)benzo[d]oxazole-5-carboxylate (): Priced at €308.00/g (1g scale), reflecting the high cost of specialized heterocycles .
Biological Activity
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
1. Chemical Structure and Synthesis
This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of anthranilic acid derivatives with ortho esters under acidic conditions, yielding various substituted benzoxazole compounds. This specific compound can be synthesized through a multi-step process involving iodine-mediated reactions and subsequent cyclization steps to form the oxazole ring structure.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that the compound exhibits significant antiproliferative activity, making it a candidate for further development as an anticancer agent.
2.2 Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their antimicrobial properties. This compound demonstrated moderate activity against several bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt and MAPK/ERK.
4. Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Case Study on Cancer Treatment : In a recent study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer therapeutic .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against drug-resistant bacterial strains, showing that it could restore sensitivity to conventional antibiotics when used in combination therapies .
5. Conclusion
This compound is a promising compound with notable biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate?
The synthesis typically involves:
- Suzuki Coupling : Reaction of ethyl 2-bromooxazole-5-carboxylate derivatives with arylboronic acids (e.g., 3-iodophenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent at 90°C for 12 hours .
- Ester Hydrolysis : Conversion of the ester intermediate to the carboxylic acid using THF/water and NaOH .
- Functionalization : Subsequent amide coupling or iodination steps, depending on the target derivative. For iodinated analogs, direct substitution or post-synthetic modification may be employed .
Q. How is the structural integrity of this compound confirmed?
- Spectroscopic Methods : ¹H and ¹³C NMR (e.g., δ 8.93 ppm for amide protons, δ 161.0 ppm for carbonyl carbons) and HRMS (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂O₅S: 351.1222) validate the molecular framework .
- Purity Assessment : HPLC with >95% purity at 254 nm ensures minimal impurities .
- Crystallography : X-ray diffraction using SHELX or OLEX2 software confirms the 3D structure and stereochemistry .
Q. What solvents and conditions are optimal for Suzuki coupling in this synthesis?
A mixture of toluene and water (10:0.5 v/v) at 90°C with Pd(PPh₃)₄ (0.05 eq.) and K₂CO₃ (3.0 eq.) achieves yields up to 60%. Prolonged reaction times (>12 hours) may improve conversion for sterically hindered substrates .
Advanced Research Questions
Q. How can catalytic systems for Suzuki coupling be optimized to enhance yield?
Comparative studies show that Pd(dppf)Cl₂ in dioxane/water at 80°C (4 hours) improves yields for electron-deficient arylboronic acids, while Pd(PPh₃)₄ is better for electron-rich substrates . Screening additives like TBAB (tetrabutylammonium bromide) can stabilize the catalyst and reduce side reactions.
Q. What strategies address low yields in amide coupling steps?
Q. How does the 3-iodophenyl substituent influence further functionalization?
The iodine atom serves as a versatile handle for cross-coupling (e.g., Sonogashira or Heck reactions) or nucleophilic substitution. For example, it can be replaced with alkynyl groups via CuI-mediated reactions or used in radiohalogenation for tracer studies .
Q. What crystallographic challenges arise during refinement of this compound?
- Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in high-symmetry space groups .
- Disorder Modeling : Partial occupancy modeling for flexible groups (e.g., ethyl ester) requires iterative refinement in OLEX2 to minimize R-factors .
Q. How to analyze discrepancies in spectroscopic data across synthetic batches?
- NMR Contradictions : Compare chemical shifts with calculated DFT models (e.g., Gaussian 09) to identify tautomeric forms or solvent effects .
- Mass Spec Anomalies : High-resolution MS/MS fragmentation patterns distinguish isobaric impurities (e.g., dehalogenation byproducts) .
Methodological Insights
Q. What are best practices for scaling up the synthesis?
- Batch Reactors : Use microwave-assisted synthesis for rapid heating/cooling cycles, reducing side reactions in Suzuki coupling .
- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and sustainability .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications : Introduce substituents at the oxazole C2 or benzoate C5 positions to modulate electronic effects. For example, nitro or methoxy groups alter π-stacking interactions in biological targets .
- Bioisosteres : Replace the iodine atom with trifluoromethyl or ethynyl groups to balance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
